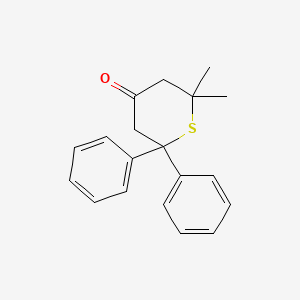
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one, also known as DMTTP, is a synthetic compound that belongs to the class of thiochromanones. It has been studied extensively due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-cancer and anti-inflammatory effects. 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has also been shown to interact with the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has anti-tumor effects in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its low yield and purity can be a limitation for some experiments. In addition, more studies are needed to determine the safety and toxicity of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Orientations Futures
There are several future directions for the study of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one. One potential direction is the synthesis of new thiochromanone derivatives with improved biological activities. Another direction is the development of new fluorescent dyes for bioimaging and sensing applications. In addition, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans, which could lead to the development of new anti-cancer and anti-inflammatory drugs.
Méthodes De Synthèse
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-4-phenylbutan-1-one and thiourea, followed by cyclization with acetic acid and hydrogen peroxide. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other thiochromanone derivatives, which have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been used as a precursor for the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing.
Propriétés
IUPAC Name |
2,2-dimethyl-6,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZAAZOJVDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6,6-diphenylthian-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6087810.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
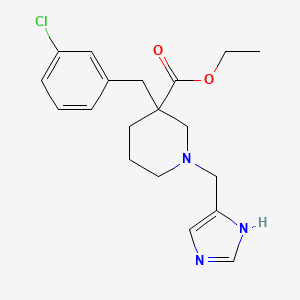
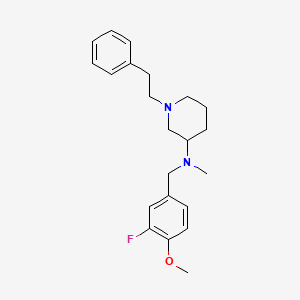
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
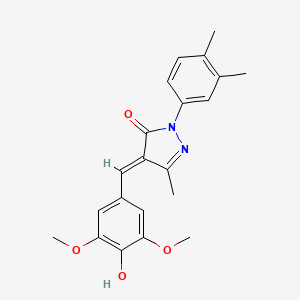
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
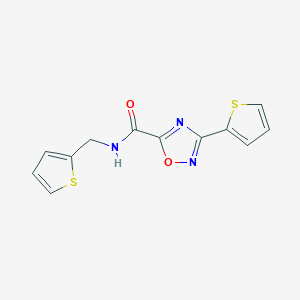
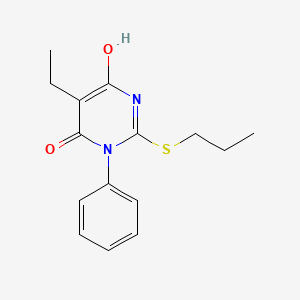
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)